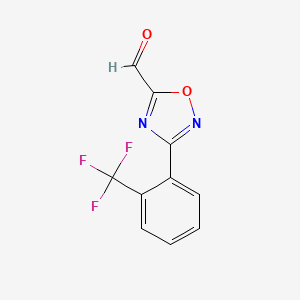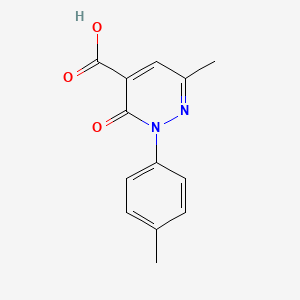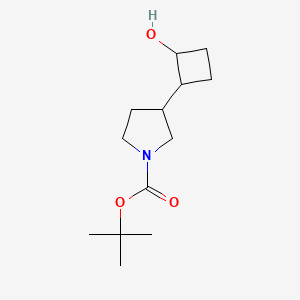
6-(4-Ethoxyphenyl)-3-formylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethoxyphenyl)-3-formylpicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a picolinic acid core substituted with a 4-ethoxyphenyl group and a formyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-formylpicolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of 4-Ethoxyphenylboronic Acid
Reagents: 4-Ethoxyphenyl bromide, bis(pinacolato)diboron, palladium catalyst, base (e.g., potassium carbonate)
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
-
Step 2: Suzuki-Miyaura Coupling
Reagents: 4-Ethoxyphenylboronic acid, 3-bromopicolinic acid, palladium catalyst, base (e.g., potassium carbonate)
Conditions: The reaction is conducted in a suitable solvent (e.g., ethanol) at elevated temperatures (80-100°C).
-
Step 3: Formylation
Reagents: 6-(4-Ethoxyphenyl)picolinic acid, formylating agent (e.g., Vilsmeier-Haack reagent)
Conditions: The reaction is carried out under controlled conditions to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The formyl group in 6-(4-Ethoxyphenyl)-3-formylpicolinic acid can undergo oxidation to form a carboxylic acid.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic medium at elevated temperatures.
-
Reduction: : The formyl group can be reduced to an alcohol.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is usually performed in an inert solvent (e.g., tetrahydrofuran) at low temperatures.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Electrophiles such as bromine or nitric acid.
Conditions: The reaction conditions depend on the nature of the electrophile and the desired substitution pattern.
Major Products
Oxidation: 6-(4-Ethoxyphenyl)-3-carboxypicolinic acid
Reduction: 6-(4-Ethoxyphenyl)-3-hydroxymethylpicolinic acid
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Ethoxyphenyl)-3-formylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-formylpicolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the aromatic ring are key functional groups that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-3-formylpicolinic acid
- 6-(4-Chlorophenyl)-3-formylpicolinic acid
- 6-(4-Fluorophenyl)-3-formylpicolinic acid
Comparison
6-(4-Ethoxyphenyl)-3-formylpicolinic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy group may provide different steric and electronic effects, leading to variations in its properties and applications.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c1-2-20-12-6-3-10(4-7-12)13-8-5-11(9-17)14(16-13)15(18)19/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
BTIKKURRHAEAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)



![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)






